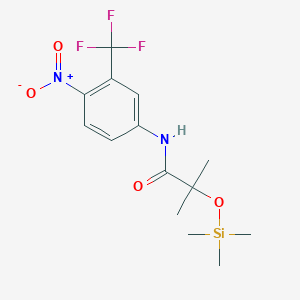
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is a synthetic compound with the molecular formula C14H13D6F3N2O4Si and a molecular weight of 370.43 g/mol . This compound is primarily used in proteomics research and is known for its stability and specific isotopic labeling .
Preparation Methods
Chemical Reactions Analysis
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is widely used in scientific research, particularly in the field of proteomics . Its stable isotopic labeling makes it an ideal candidate for mass spectrometry studies, allowing researchers to track and quantify proteins and peptides in complex biological samples. Additionally, this compound is used in the study of enzyme kinetics and protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s isotopic labeling allows for precise tracking and quantification in biological systems, providing valuable insights into molecular pathways and interactions.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 include:
2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide: This compound lacks the deuterium labeling but shares similar structural features.
2-Methyl-D3-N-(4-nitrophenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3: This compound has a similar isotopic labeling but differs in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific isotopic labeling and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical and biological applications .
Properties
Molecular Formula |
C14H19F3N2O4Si |
|---|---|
Molecular Weight |
364.39 g/mol |
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-trimethylsilyloxypropanamide |
InChI |
InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20) |
InChI Key |
ANJATIKVFIBNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
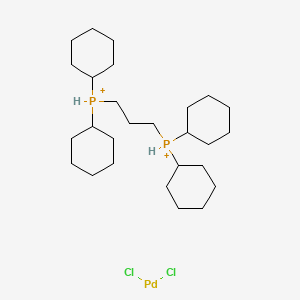
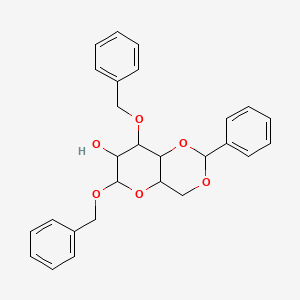

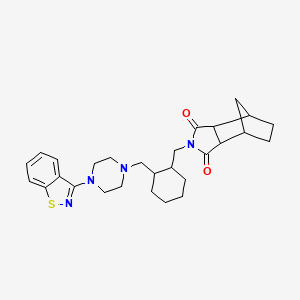
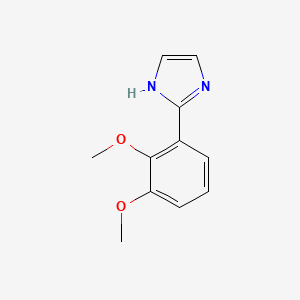


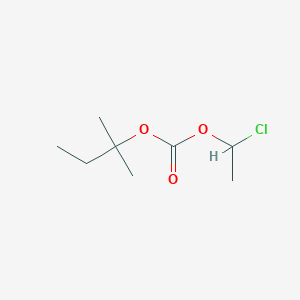
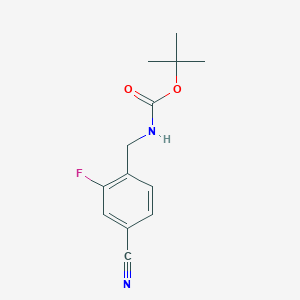
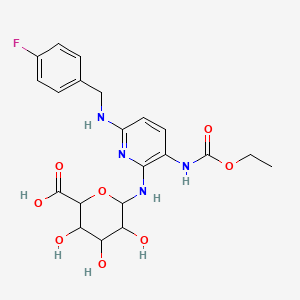
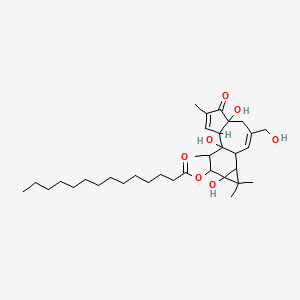
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
